N-(Cyanomethyl)-2-[2-oxo-3,7-bis(trifluoromethyl)quinoxalin-1-yl]acetamide
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Overview
Description
N-(Cyanomethyl)-2-[2-oxo-3,7-bis(trifluoromethyl)quinoxalin-1-yl]acetamide, commonly known as CTQA, is a chemical compound that belongs to the quinoxaline family. It has gained significant attention in scientific research due to its potential therapeutic applications in various fields, including cancer, inflammation, and neurological disorders.
Mechanism Of Action
CTQA's mechanism of action is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the MAPK/ERK and NF-κB pathways. CTQA has also been shown to inhibit the activity of enzymes such as COX-2 and MMP-9, which play a role in inflammation and cancer.
Biochemical And Physiological Effects
CTQA has been shown to have various biochemical and physiological effects. In cancer research, CTQA has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, CTQA has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, CTQA has been shown to improve cognitive function and reduce neuroinflammation.
Advantages And Limitations For Lab Experiments
One advantage of using CTQA in lab experiments is its potential therapeutic applications in various fields, including cancer, inflammation, and neurological disorders. However, one limitation of using CTQA in lab experiments is its challenging synthesis process, which requires expertise in organic chemistry.
Future Directions
There are several future directions for CTQA research. One direction is to further investigate its potential therapeutic applications in various fields, including cancer, inflammation, and neurological disorders. Another direction is to optimize its synthesis process to make it more accessible for researchers. Additionally, more studies are needed to fully understand its mechanism of action and potential side effects.
In conclusion, CTQA is a chemical compound with potential therapeutic applications in various fields, including cancer, inflammation, and neurological disorders. Its synthesis process is challenging, but its potential benefits make it a promising candidate for further research. More studies are needed to fully understand its mechanism of action and potential side effects, as well as to optimize its synthesis process.
Synthesis Methods
The synthesis of CTQA involves a multi-step process, starting with the reaction of 2-nitrobenzaldehyde with ethyl cyanoacetate to form 2-nitro-3-phenylacrylonitrile. This intermediate is then reacted with 2,3,7-trifluoroquinoxaline-1,4-dione to form CTQA. The synthesis of CTQA is challenging and requires expertise in organic chemistry.
Scientific Research Applications
CTQA has shown potential therapeutic applications in various fields, including cancer, inflammation, and neurological disorders. In cancer research, CTQA has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential anti-cancer agent. In inflammation research, CTQA has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, CTQA has been shown to improve cognitive function and reduce neuroinflammation.
properties
IUPAC Name |
N-(cyanomethyl)-2-[2-oxo-3,7-bis(trifluoromethyl)quinoxalin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F6N4O2/c15-13(16,17)7-1-2-8-9(5-7)24(6-10(25)22-4-3-21)12(26)11(23-8)14(18,19)20/h1-2,5H,4,6H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAUDDDFVBJNFHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)N(C(=O)C(=N2)C(F)(F)F)CC(=O)NCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F6N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Cyanomethyl)-2-[2-oxo-3,7-bis(trifluoromethyl)quinoxalin-1-yl]acetamide |
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